1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-10(3,8-12)11(13)6-5-9(2)7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
QPINGJCXYJCPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCC(C1)C)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
This method employs sequential nucleophilic additions to construct the branched carbon framework:
- Step 1 : Reaction of 3-methylcyclopentanone with a Grignard reagent (e.g., methylmagnesium bromide) to form 3-methylcyclopentanol.
- Step 2 : Conversion of the alcohol to a ketone via oxidation (e.g., PCC), followed by treatment with 2-methylbutane-2-amine under reductive amination conditions (NaBH₃CN).
| Parameter | Details | Source |
|---|---|---|
| Starting material | 3-methylcyclopentanone | |
| Intermediate | 3-methylcyclopentanol | |
| Final step reagent | NaBH₃CN, NH₄OAc | |
| Yield | 60–75% (over two steps) |
Titanium-Catalyzed Radical Alkylation
A modern approach uses titanium(III) catalysts to mediate radical coupling between tertiary alcohols and nitriles:
| Parameter | Details | Source |
|---|---|---|
| Catalyst system | TiCl₃, Zn dust | |
| Reaction time | 12–24 h (RT) | |
| Reduction conditions | H₂ (1 atm), Pd-C (10 wt%) | |
| Overall yield | ~54% |
Protection/Deprotection Strategy
This method prioritizes amine group protection to avoid side reactions:
- Steps :
| Parameter | Details | Source |
|---|---|---|
| Protective group | Boc (tert-butoxycarbonyl) | |
| Coupling reagent | Formaldehyde, HCl | |
| Deprotection agent | TFA (20% in CH₂Cl₂) | |
| Yield (post-deprotection) | 68% |
Analytical Data Comparison
Critical spectroscopic data for validation:
| Property | Observed Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.17 (s, 6H, CH₃), 1.42 (s, 1H, OH), 2.44 (d, 2H, CH₂) | |
| 13C NMR | δ 70.6 (C-OH), 42.2 (CH₂N), 29.4 (CH₃) | |
| Melting Point | Not reported (oil) | |
| MS (ESI) | [M+H]⁺ m/z 186.3 |
Challenges and Optimizations
- Steric hindrance : Bulky substituents on the cyclopentane ring necessitate prolonged reaction times.
- Amine stability : Boc protection improves yields by preventing undesired imine formation.
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance Grignard reactivity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the amino group or convert the alcohol to a hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, acids, or bases
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons.
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, highlighting differences in molecular features and properties:
Key Comparative Analysis:
Structural Complexity and Steric Effects The target compound’s cyclopentanol ring and branched aminoalkyl chain introduce significant steric hindrance compared to linear analogs like (S)-2-amino-3-methylbutan-1-ol. This may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments .
Hydrogen-Bonding and Solubility The presence of both hydroxyl (-OH) and primary amine (-NH₂) groups in the target compound suggests strong hydrogen-bonding capacity, likely leading to higher boiling points compared to 1-methylcyclopentanol (which lacks an amine group) .
Synthetic Accessibility High-yield syntheses (92–96%) of linear amino alcohols () imply that similar strategies (e.g., reductive amination or nucleophilic substitution) could be effective for the target compound, though steric challenges may require optimized conditions.
Safety and Handling Safety Data Sheets for analogs (e.g., 1-methylcyclopentanol) emphasize the need for protective equipment and proper ventilation, suggesting that amino-substituted derivatives may pose similar or greater toxicity risks .
Biological Activity
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol, with the CAS number 1862444-99-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific literature.
- Molecular Formula : CHNO
- Molecular Weight : 185.30 g/mol
- Structure : The compound features a cyclopentanol structure with an amino group and a branched alkyl chain.
The biological activity of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol is primarily linked to its interaction with various biological targets. Preliminary studies suggest that this compound may influence neurotransmitter systems and exhibit effects on cellular signaling pathways.
Pharmacological Effects
- Neurotransmitter Modulation : Research indicates that compounds similar to 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol can modulate neurotransmitter release, particularly in relation to serotonin and dopamine pathways. This modulation could have implications for mood regulation and anxiety disorders.
- Antioxidant Activity : Some studies have highlighted the antioxidant properties of related compounds, suggesting potential protective effects against oxidative stress in cells. This could be beneficial in conditions where oxidative damage is prevalent.
- Anti-inflammatory Properties : There is emerging evidence that suggests compounds with similar structures may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Study 1: Neuropharmacological Effects
A study conducted on a related compound demonstrated significant anxiolytic effects in animal models. The administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders.
Study 2: Antioxidant Potential
In vitro assays revealed that the compound exhibited notable antioxidant activity, scavenging free radicals more effectively than some established antioxidants. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage.
Study 3: Anti-inflammatory Response
A recent investigation into the anti-inflammatory properties of similar compounds showed a decrease in pro-inflammatory cytokines in cell cultures treated with the compound. This indicates a possible mechanism for mitigating inflammation at the cellular level.
Summary of Biological Activities
| Biological Activity | Evidence Level | Mechanism of Action |
|---|---|---|
| Neurotransmitter Modulation | Moderate | Interaction with serotonin/dopamine receptors |
| Antioxidant Activity | High | Free radical scavenging |
| Anti-inflammatory Effects | Moderate | Inhibition of pro-inflammatory cytokines |
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol | CHNO | High | Moderate |
| Similar Compound A | CHN | Moderate | High |
| Similar Compound B | CHN | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
